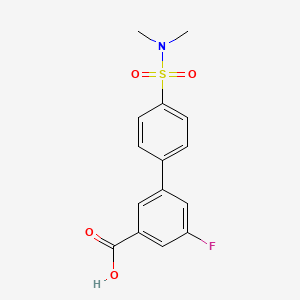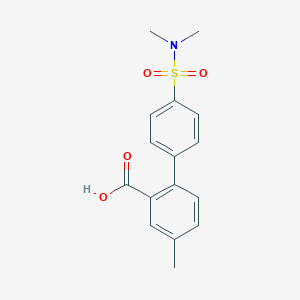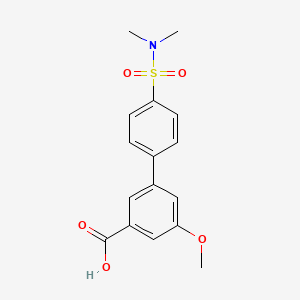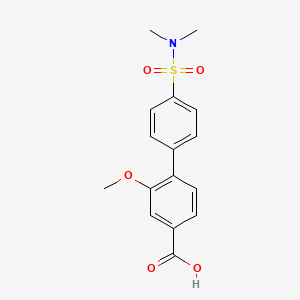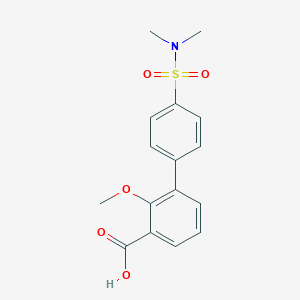
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid (DMSB) is a type of carboxylic acid that has recently been studied for its potential use in a variety of scientific research applications. This compound has been found to have several biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
科学研究应用
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been studied for its potential application in scientific research. It has been found to act as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This makes 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% a potential tool for the study of gene regulation and epigenetics. Furthermore, 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been found to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of inflammatory diseases.
作用机制
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is thought to act as an inhibitor of HDAC. This enzyme is responsible for the removal of acetyl groups from histones, which are proteins that regulate gene expression. By inhibiting HDAC, 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% can prevent the removal of acetyl groups from histones, thus allowing for the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% have been studied in a variety of organisms. In mice, 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been found to have anti-inflammatory and antioxidant properties. It has also been found to have anti-tumor effects in cancer cell lines. Furthermore, 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been found to reduce the production of reactive oxygen species, which are associated with oxidative damage.
实验室实验的优点和局限性
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a high purity of 95%. Furthermore, it is relatively stable and can be stored for a long period of time. However, 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% also has some limitations. It is a relatively expensive compound, and it has not been extensively studied in vivo.
未来方向
There are several potential future directions for the study of 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95%. Further research could be conducted to explore its potential therapeutic applications, such as its use in the treatment of inflammatory diseases. Additionally, further studies could be conducted to explore its potential role in the regulation of gene expression. Furthermore, further studies could be conducted to explore its potential effects on oxidative damage. Finally, further research could be conducted to explore its potential interactions with other compounds or drugs.
合成方法
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% can be synthesized through a multi-step process that involves the reaction of 4-nitrobenzene sulfonamide with dimethyl sulfate in the presence of sodium hydroxide. This reaction yields the product 4-N,N-dimethylsulfamoylphenyl-2-methoxybenzoic acid. The reaction is then followed by a purification step that involves a column chromatography separation. The final product is a white crystalline solid with a purity of 95%.
属性
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)12-9-7-11(8-10-12)13-5-4-6-14(16(18)19)15(13)22-3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISIDUIRELWBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









